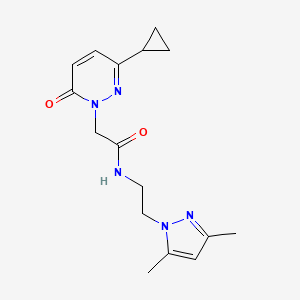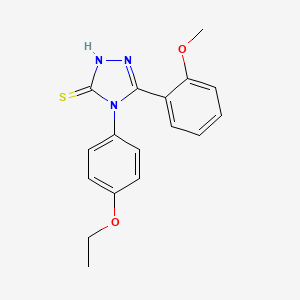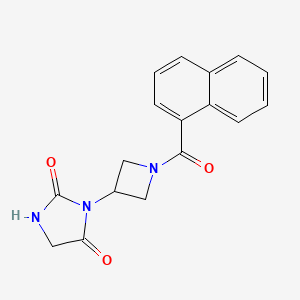
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. The compound is commonly referred to as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Mechanism of Action
AZD9291 works by selectively targeting and inhibiting mutated forms of the 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide protein that are commonly found in NSCLC tumors. Specifically, the compound binds to the ATP-binding site of the 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide protein, preventing the protein from being activated and initiating cell growth and division. This inhibition of the 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide protein ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
AZD9291 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of NSCLC tumors and induce tumor regression. In addition, AZD9291 has also been shown to have minimal effects on normal cells, indicating that it has a high degree of selectivity for cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using AZD9291 in lab experiments is that it has a high degree of selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. In addition, the compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using AZD9291 in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Future Directions
There are a number of future directions for research on AZD9291. One area of interest is the development of combination therapies that can enhance the efficacy of the compound. In addition, there is also a need for further studies to better understand the long-term effects of AZD9291 and its potential applications in the treatment of other types of cancer. Finally, there is also a need for studies to identify potential biomarkers that can be used to predict patient response to the compound.
Synthesis Methods
The synthesis of AZD9291 involves the reaction of 3-chloro-4-fluoroaniline with 4-(methoxyamino)-3-nitropyridine. The resulting product is then reacted with 1-azepan-1-ylsulfonylpyrrolidine to form the key intermediate. This intermediate is then reacted with N-(3-methoxybenzyl)acetamide to produce AZD9291.
Scientific Research Applications
AZD9291 has been extensively studied for its potential applications in the treatment of non-small cell lung cancer (NSCLC). Specifically, the compound has been shown to be effective in treating NSCLC patients who have developed resistance to first-generation 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide inhibitors such as erlotinib and gefitinib. In addition, AZD9291 has also been studied for its potential applications in the treatment of other types of cancer, including breast cancer and head and neck cancer.
properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-29-18-9-6-8-17(14-18)15-22-20(25)16-23-11-7-10-19(21(23)26)30(27,28)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRKZLXFVIYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)

![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2618165.png)

![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)

![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)